3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole core.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached via nucleophilic substitution reactions, often using methoxybenzyl halides.
Methylation: The final step involves the methylation of the pyrazole ring, typically using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols, Methoxybenzyl halides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-iodophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. Additionally, the methoxybenzyl group provides steric hindrance and electronic effects that can modulate the compound’s overall chemical behavior.
Properties
Molecular Formula |
C24H20Br2N2O |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C24H20Br2N2O/c1-16-23(18-5-9-20(25)10-6-18)27-28(15-17-3-13-22(29-2)14-4-17)24(16)19-7-11-21(26)12-8-19/h3-14H,15H2,1-2H3 |
InChI Key |
CRWXNUUQGLZHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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